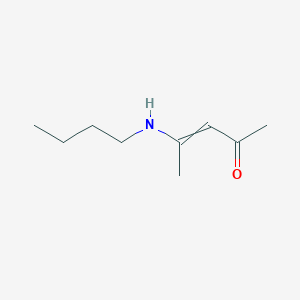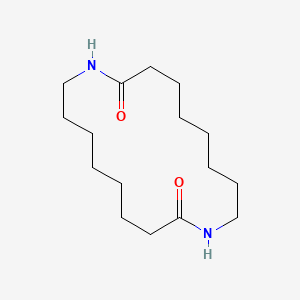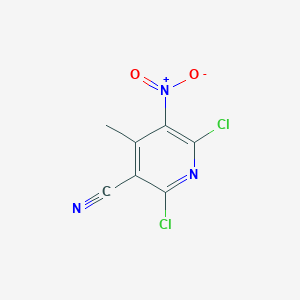
Catharinine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Catharinine is a terpene indole alkaloid produced by the medicinal plant Catharanthus roseus and Tabernaemontana divaricata . This compound is derived from strictosidine, although the exact mechanism of its formation remains unknown . This compound is one of the two precursors that form vinblastine, the other being vindoline .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of catharinine typically involves the extraction from Catharanthus roseus or Tabernaemontana divaricata. The process begins with the isolation of strictosidine, followed by a series of chemical reactions to convert it into this compound . The exact reaction conditions and reagents used in these steps are still under investigation.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the aforementioned plants. The process includes cultivation of the plants, harvesting, and extraction using solvents such as methanol or ethanol. The extracted compounds are then purified using chromatographic techniques to isolate this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Catharinine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions often involve halogens or other nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound.
Wissenschaftliche Forschungsanwendungen
Catharinine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex alkaloids.
Biology: this compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: this compound is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of catharinine involves its interaction with specific molecular targets and pathways. It competitively inhibits α9α10 nicotinic acetylcholine receptors with higher potency than at α3β4 and α4β2 receptors . Additionally, this compound directly blocks CaV2.2 channels, which play a role in its biological effects .
Vergleich Mit ähnlichen Verbindungen
Catharinine is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include:
Catharanthine: Another terpene indole alkaloid from Catharanthus roseus, used in the synthesis of vinblastine.
Vindoline: A precursor to vinblastine, similar to this compound in its role in alkaloid synthesis.
Akuammicine: An indole alkaloid with similar structural features but different biological activities.
This compound’s uniqueness lies in its specific interactions with molecular targets and its potential therapeutic applications, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
58511-83-4 |
|---|---|
Molekularformel |
C46H56N4O10 |
Molekulargewicht |
825.0 g/mol |
IUPAC-Name |
methyl (1R,9R,10R,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(5R,7S)-3-formyl-7-methoxycarbonyl-5-(2-oxobutyl)-1,2,4,5,6,8-hexahydroazonino[5,4-b]indol-7-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C46H56N4O10/c1-8-29(53)21-28-24-45(41(54)58-6,37-31(15-19-49(25-28)26-51)30-13-10-11-14-34(30)47-37)33-22-32-35(23-36(33)57-5)48(4)39-44(32)17-20-50-18-12-16-43(9-2,38(44)50)40(60-27(3)52)46(39,56)42(55)59-7/h10-14,16,22-23,26,28,38-40,47,56H,8-9,15,17-21,24-25H2,1-7H3/t28-,38-,39+,40+,43+,44+,45-,46+/m0/s1 |
InChI-Schlüssel |
AQXVANXWKSPKMX-RSAMFGMZSA-N |
Isomerische SMILES |
CCC(=O)C[C@H]1C[C@@](C2=C(CCN(C1)C=O)C3=CC=CC=C3N2)(C4=C(C=C5C(=C4)[C@]67CCN8[C@H]6[C@@](C=CC8)([C@H]([C@]([C@@H]7N5C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |
Kanonische SMILES |
CCC(=O)CC1CC(C2=C(CCN(C1)C=O)C3=CC=CC=C3N2)(C4=C(C=C5C(=C4)C67CCN8C6C(C=CC8)(C(C(C7N5C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



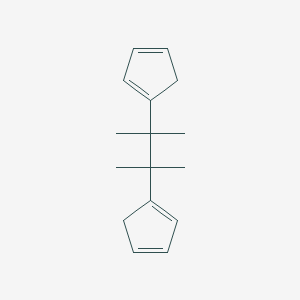
![3H-Pyrazolo[1,5-d]tetrazole, 3-methyl-7-phenyl-](/img/structure/B14609095.png)
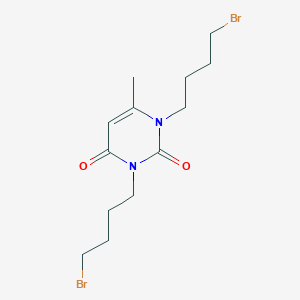
![1-[(Cyclopent-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B14609102.png)

![2,2-Dimethylbicyclo[2.2.2]octane](/img/structure/B14609119.png)

![N-Decyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14609128.png)
![4-[2,2-Dichloro-1-(4-chlorophenyl)ethenyl]phenol](/img/structure/B14609131.png)
